molecular formula C11H7N3S2 B2396272 4-Pyridin-2-ylsulfanylthieno[3,2-d]pyrimidine CAS No. 679784-48-6

4-Pyridin-2-ylsulfanylthieno[3,2-d]pyrimidine

Cat. No. B2396272
CAS RN: 679784-48-6
M. Wt: 245.32
InChI Key: ZTUASKVDSYNCBG-UHFFFAOYSA-N
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Description

4-Pyridin-2-ylsulfanylthieno[3,2-d]pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is a member of the thieno[3,2-d]pyrimidine family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 4-Pyridin-2-ylsulfanylthieno[3,2-d]pyrimidine is not fully understood. However, studies have suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in cell proliferation and inflammation. It has also been shown to induce apoptosis by activating caspase enzymes.
Biochemical and Physiological Effects:
4-Pyridin-2-ylsulfanylthieno[3,2-d]pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. The compound has also been shown to inhibit the activity of various enzymes involved in DNA replication and repair, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Pyridin-2-ylsulfanylthieno[3,2-d]pyrimidine in lab experiments is its diverse biological activity. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, making it a potential candidate for various therapeutic applications. However, one limitation of using the compound in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for research on 4-Pyridin-2-ylsulfanylthieno[3,2-d]pyrimidine. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Another direction is to optimize the synthesis method to produce higher yields of the compound with improved purity. Additionally, future research can focus on developing derivatives of the compound with improved solubility and bioavailability. Finally, further studies can be conducted to evaluate the efficacy of the compound in animal models and clinical trials.

Synthesis Methods

The synthesis of 4-Pyridin-2-ylsulfanylthieno[3,2-d]pyrimidine involves the reaction of 2-amino-4-pyridine thiol with 2-chloro-3-formylthieno[3,2-d]pyrimidine in the presence of a base. The reaction yields 4-Pyridin-2-ylsulfanylthieno[3,2-d]pyrimidine as a yellow solid. This method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

4-Pyridin-2-ylsulfanylthieno[3,2-d]pyrimidine has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell proliferation and inducing apoptosis. It has also been shown to inhibit the replication of HIV-1 and other viruses.

properties

IUPAC Name

4-pyridin-2-ylsulfanylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3S2/c1-2-5-12-9(3-1)16-11-10-8(4-6-15-10)13-7-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUASKVDSYNCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=NC=NC3=C2SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridin-2-ylsulfanylthieno[3,2-d]pyrimidine

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